molecular formula C12H16O3 B1280193 4-tert-Butyl-2-methoxybenzoic acid CAS No. 52328-48-0

4-tert-Butyl-2-methoxybenzoic acid

Cat. No.: B1280193
CAS No.: 52328-48-0
M. Wt: 208.25 g/mol
InChI Key: PUENGTBOCOAFKL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-tert-butyl-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)8-5-6-9(11(13)14)10(7-8)15-4/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUENGTBOCOAFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504385
Record name 4-tert-Butyl-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52328-48-0
Record name 4-tert-Butyl-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butyl-2-methoxybenzoic acid can be synthesized through the hydrolysis of methyl 4-tert-butyl-2-methoxybenzoate. The reaction involves the use of lithium hydroxide in 1,4-dioxane at room temperature, followed by heating at 60°C. The reaction mixture is then cooled, concentrated, and taken up in ethyl acetate. The organic phase is washed with dilute hydrochloric acid, dried over sodium sulfate, and concentrated to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar hydrolysis reactions on a larger scale, with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Scientific Research Applications

4-tert-Butyl-2-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2-methoxybenzoic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

5-tert-Butyl-2-methoxybenzoic Acid (CAS 73469-54-2)
  • Key Differences : The tert-butyl group is positioned at the meta position relative to the carboxylic acid, altering electronic and steric effects.
  • Both compounds share identical molecular weight (208.25 g/mol) and purity (≥97%) .
4-tert-Butylbenzoic Acid (CAS 98-73-7)
  • Key Differences : Lacks the methoxy group at the ortho position.
  • Impact : The absence of the methoxy group simplifies the electronic profile, increasing hydrophobicity. This compound is widely used as a corrosion inhibitor and polymer additive, highlighting how functional group variations dictate industrial applications .

Functional Group Variants

4-(Methoxycarbonyl)benzoic Acid
  • Key Differences : Replaces the tert-butyl and methoxy groups with a methoxycarbonyl (-COOCH₃) group.
  • Impact : The ester group introduces polarity and reactivity, making this compound suitable for peptide synthesis and HPLC analysis. Its acidity (pKa) likely differs significantly due to the electron-withdrawing nature of the ester group .

Comparative Data Table

Compound Name CAS No. Molecular Formula Substituents Molecular Weight Melting Point (°C) Key Applications
4-tert-Butyl-2-methoxybenzoic acid 52328-48-0 C₁₂H₁₆O₃ -COOH, -OCH₃ (ortho), -t-Bu (para) 208.25 314.18 Pharmaceutical intermediates
5-tert-Butyl-2-methoxybenzoic acid 73469-54-2 C₁₂H₁₆O₃ -COOH, -OCH₃ (ortho), -t-Bu (meta) 208.25 Not reported Research chemicals
4-tert-Butylbenzoic acid 98-73-7 C₁₁H₁₄O₂ -COOH, -t-Bu (para) 178.23 ~165 (literature) Corrosion inhibitors
4-(Methoxycarbonyl)benzoic acid Multiple C₉H₈O₄ -COOH, -COOCH₃ (para) 180.16 ~210 (literature) Peptide synthesis, HPLC

Research Findings and Implications

  • The methoxy group at the ortho position may sterically hinder interactions with biological targets compared to para-substituted analogs .
  • Thermal Stability : The high melting point (314°C) suggests strong intermolecular forces, likely due to hydrogen bonding between carboxylic acid groups and the rigid aromatic framework .

Biological Activity

4-tert-Butyl-2-methoxybenzoic acid (CAS Number: 52328-48-0) is an aromatic carboxylic acid notable for its unique structure, which includes a tert-butyl group and a methoxy group attached to a benzoic acid framework. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with related compounds.

  • Molecular Formula : C12H16O3
  • Molecular Weight : 208.25 g/mol

The presence of both the tert-butyl and methoxy groups significantly influences the compound's chemical reactivity and biological properties, making it a candidate for further investigation in therapeutic contexts.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. These include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which is crucial for drug design and development.
  • Protein-Ligand Interactions : Its binding affinity with proteins can modulate their activity, influencing cellular processes.

Table 1: Mechanistic Insights

MechanismDescription
Enzyme InhibitionInteracts with key enzymes affecting metabolic pathways
Protein BindingModulates protein function through ligand-receptor interactions
Antioxidant ActivityExhibits potential antioxidant properties, reducing oxidative stress

Biological Activity Studies

Research indicates that this compound exhibits several biological activities:

Case Study: Antimicrobial Activity

In a study evaluating the activity of various benzoic acid derivatives against Staphylococcus aureus, this compound was shown to inhibit bacterial growth at certain concentrations, highlighting its potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

The structural uniqueness of this compound allows for comparison with similar compounds:

Compound NameMolecular FormulaKey Features
2-tert-Butyl-4-methoxyphenolC12H16O3Contains a phenolic hydroxyl group
4-tert-Butylbenzoic acidC11H14O2Lacks methoxy group; simpler structure
4-Methoxybenzoic acidC9H10O3Does not contain tert-butyl group

The combination of both the tert-butyl and methoxy groups in this compound enhances its stability and biological activity compared to these related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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